1H-Indole-2-sulfonic acid,5-[(aminocarbonyl)hydrazono]-2,3,5,6-tetrahydro-1-methyl-6-oxo-,monosodium salt
CAS No.:
Cat. No.: VC16086078
Molecular Formula: C10H12N4NaO5S
Molecular Weight: 323.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N4NaO5S |
|---|---|
| Molecular Weight | 323.28 g/mol |
| Standard InChI | InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19); |
| Standard InChI Key | OUDLEHOUHPIHDP-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)O.[Na] |
Introduction
Nomenclature and Chemical Identity
Systematic and Common Names
| Property | Value/Description |
|---|---|
| CAS Number | 51460-26-5 |
| Molecular Formula | C₁₀H₁₂N₄NaO₅S |
| Molecular Weight | 323.28 g/mol |
| Solubility | Highly soluble in water |
| Storage Conditions | Dry, dark, and ventilated environments |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Carbazochrome sodium sulfonate typically begins with 1-methylindole derivatives, which undergo sequential functionalization:
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Sulfonation: Introduction of the sulfonic acid group at the 2-position using sulfonating agents like chlorosulfonic acid.
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Hydrazone Formation: Reaction with semicarbazide to generate the hydrazone linkage at the 5-position.
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Salification: Neutralization with sodium hydroxide to yield the monosodium salt.
Industrial Production
Industrial-scale manufacturing adheres to stringent quality controls, with production capacities exceeding 3,000 metric tons/month in facilities certified under ISO 9001 and ISO 14001 standards . Key challenges include optimizing reaction yields and minimizing byproducts during sulfonation and hydrazonation steps.
Pharmacological Applications and Mechanisms
Vascular Integrity Reinforcement
Carbazochrome sodium sulfonate stabilizes endothelial cell junctions by inhibiting histamine- and bradykinin-induced vascular permeability. Unlike hemostatic agents that act on platelets or coagulation factors, it targets the vascular endothelium directly, reducing plasma leakage in conditions like hemorrhagic shock or capillary fragility.
Phosphatidylinositol Hydrolysis Inhibition
The compound suppresses phosphatidylinositol-specific phospholipase C (PI-PLC) activity in endothelial cells, thereby modulating intracellular calcium signaling and preventing pathological vasodilation. This mechanism is particularly relevant in inflammatory and ischemic conditions.
Table 2: Pharmacological Mechanisms
| Mechanism | Biological Effect |
|---|---|
| Vascular permeability inhibition | Reduces edema and plasma extravasation |
| PI-PLC inhibition | Stabilizes calcium signaling in endothelium |
| Antioxidant activity | Scavenges reactive oxygen species (ROS) |
Research Findings and Clinical Insights
Preclinical Studies
In rodent models of endotoxin-induced shock, Carbazochrome sodium sulfonate (10 mg/kg, i.v.) reduced mortality by 40% by preserving microvascular integrity. Histological analyses confirmed diminished leukocyte infiltration and endothelial apoptosis in treated subjects.
Clinical Trials
A double-blind trial involving 120 patients with chronic venous insufficiency demonstrated that oral administration (30 mg/day for 8 weeks) significantly improved symptoms like edema and pain (p < 0.01 vs. placebo) . No adverse effects on coagulation parameters (PT, aPTT) were observed, underscoring its safety profile.
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